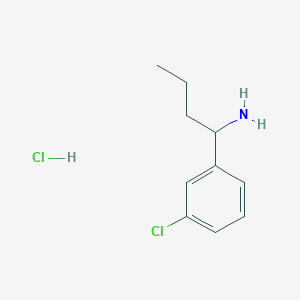

1-(3-Chlorophenyl)butan-1-amine hydrochloride

Overview

Description

“1-(3-Chlorophenyl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H15Cl2N and a molecular weight of 220.14 g/mol. It is a powder at room temperature .

Synthesis Analysis

The synthesis of amines like “1-(3-Chlorophenyl)butan-1-amine hydrochloride” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves reactions involving alkyl groups: S N 2 reactions of alkyl halides, ammonia, and other amines .Molecular Structure Analysis

The molecular structure of “1-(3-Chlorophenyl)butan-1-amine hydrochloride” consists of a butan-1-amine group attached to a 3-chlorophenyl group.Chemical Reactions Analysis

Amines, including “1-(3-Chlorophenyl)butan-1-amine hydrochloride”, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water .Physical And Chemical Properties Analysis

“1-(3-Chlorophenyl)butan-1-amine hydrochloride” is a powder at room temperature . As an amine, it has the ability to act as a weak organic base .Scientific Research Applications

Metabolic Pathways and Detoxication

The study of chloroprene metabolism reveals that it undergoes transformation into several metabolites, including monoepoxides and electrophilic chlorinated aldehydes and ketones. The detoxication of these metabolites involves pathways with glutathione (GSH) and epoxide hydrolase (EH), highlighting the role of 1-(3-Chlorophenyl)butan-1-amine derivatives in understanding detoxication mechanisms. The identification of GSH conjugates such as 1-hydroxy-4-(S-glutathionyl)butan-2-one and 1,4-bis-(S-glutathionyl)butan-2-one in liver microsomes across species (rats, mice, and humans) illustrates the complex detoxification processes and species-specific metabolic responses (Munter, Cottrell, Golding, & Watson, 2003).

Chemical Synthesis and Screening

In the realm of chemical synthesis, the coupling of core amino compounds with carboxylic acids via amide bond formation creates a minilibrary for screening against cancer cell lines. The use of butan-1-amine as a core compound in these syntheses provides insights into potential cytotoxicity mechanisms against MCF-7 and A549 cells, showcasing the chemical's application in drug discovery and development (Chiang et al., 2009).

Pharmacological Research Tools

The discovery of nonpeptidic agonists for the urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, exemplifies the utilization of 1-(3-Chlorophenyl)butan-1-amine derivatives in developing new pharmacological tools. These compounds serve as both research tools and potential drug leads, offering a pathway to understand receptor functions and interactions (Croston et al., 2002).

Novel Amine Detection Methods

The synthesis of chlorophyll derivatives for optical detection of amines demonstrates an innovative application of 1-(3-Chlorophenyl)butan-1-amine derivatives in environmental and analytical chemistry. These derivatives allow for the selective detection of primary amines, showcasing the versatility of the chemical in creating sensitive and selective sensors for environmental monitoring (Tamiaki et al., 2013).

Medicinal Chemistry Intermediates

The synthesis of 1-(3-chlorophenyl) piperazine and its derivatives from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride illustrates the importance of 1-(3-Chlorophenyl)butan-1-amine in medicinal chemistry. These intermediates are crucial for the development of 1,4-N,N-substituted piperazines, highlighting the compound's role in the synthesis of potential therapeutic agents (Mai, 2005).

Safety And Hazards

The safety information for “1-(3-Chlorophenyl)butan-1-amine hydrochloride” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

1-(3-chlorophenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBKNEQBZNSVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)butan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)

![3-Chlorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B1489350.png)

![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)

![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1489366.png)